
2-Ethyl-3-hydroxyquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-hydroxyquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives are significant due to their unique structural properties and potential biological activities .
Preparation Methods
The synthesis of 2-Ethyl-3-hydroxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which uses isatin and ethyl acetoacetate as starting materials . The reaction typically requires acidic conditions and heating to facilitate the formation of the quinoline ring. Another method involves the Sonogashira cross-coupling reaction, which introduces an ethynyl group into the quinoline structure . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-Ethyl-3-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Condensation: Condensation reactions with aldehydes or ketones can form Schiff bases or other condensation products.
Scientific Research Applications
2-Ethyl-3-hydroxyquinoline-4-carboxylic acid has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-3-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In medicinal applications, it may interact with specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
2-Ethyl-3-hydroxyquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
Quinoline-4-carboxylic acid: Lacks the ethyl and hydroxyl groups, resulting in different chemical properties and biological activities.
3-Hydroxyquinoline-4-carboxylic acid: Similar structure but without the ethyl group, which may affect its reactivity and applications.
2-Hydroxyquinoline-4-carboxylic acid: Lacks the ethyl group and has a hydroxyl group at a different position, leading to distinct chemical behavior.
Properties
CAS No. |
811432-22-1 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-ethyl-3-hydroxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-8-11(14)10(12(15)16)7-5-3-4-6-9(7)13-8/h3-6,14H,2H2,1H3,(H,15,16) |
InChI Key |
ZTMCZBHWGMCCLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


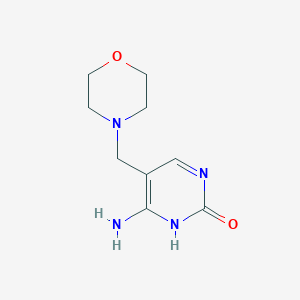
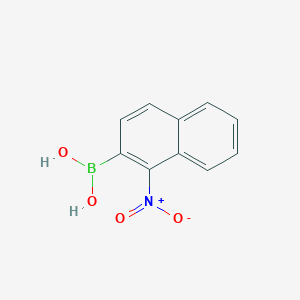


![1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one](/img/structure/B11889636.png)
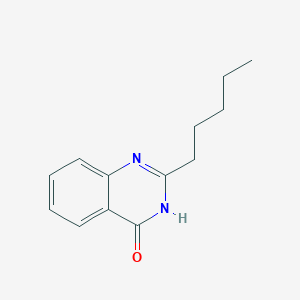
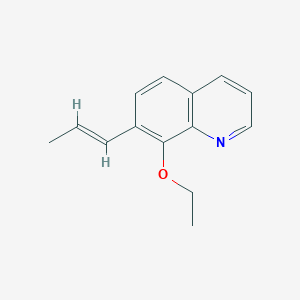
![[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11889655.png)

![2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11889662.png)
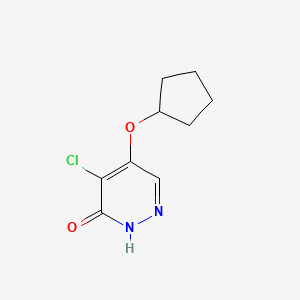

![2-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol](/img/structure/B11889693.png)
![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B11889697.png)
